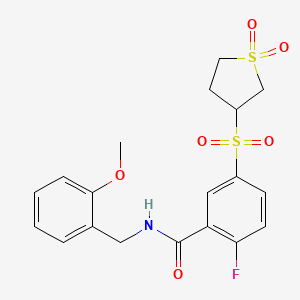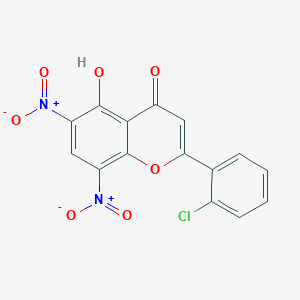
C26H18ClF2N3O4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a complex organic molecule that features a combination of aromatic rings, halogens, and functional groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-chlorophenyl)-5-{N-(4-fluorophenyl)carbonylamido}-1H-imidazole-4-carboxylate involves multiple steps, including the formation of the imidazole ring and subsequent functionalization. The reaction typically starts with the preparation of the imidazole core, followed by the introduction of the chlorophenyl and fluorophenyl groups under controlled conditions. Common reagents used in these reactions include ethyl chloroformate , 4-chlorobenzoyl chloride , and 4-fluorobenzoyl chloride . The reactions are often carried out in the presence of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and advanced purification techniques like column chromatography and recrystallization are common in industrial settings .
化学反応の分析
Types of Reactions
Ethyl 1-(4-chlorophenyl)-5-{N-(4-fluorophenyl)carbonylamido}-1H-imidazole-4-carboxylate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or .
Reduction: Reduction reactions can be carried out using or .
Substitution: Halogen atoms in the compound can be substituted using nucleophiles like sodium methoxide or potassium tert-butoxide .
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like tetrahydrofuran or dimethyl sulfoxide . The major products formed depend on the type of reaction and the reagents used .
科学的研究の応用
Ethyl 1-(4-chlorophenyl)-5-{N-(4-fluorophenyl)carbonylamido}-1H-imidazole-4-carboxylate: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of Ethyl 1-(4-chlorophenyl)-5-{N-(4-fluorophenyl)carbonylamido}-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include the inhibition of enzyme activity or the modulation of receptor signaling .
類似化合物との比較
Similar Compounds
Ethyl 1-(4-chlorophenyl)-5-{N-(4-fluorophenyl)carbonylamido}-1H-imidazole-4-carboxylate: shares similarities with other imidazole derivatives, such as and .
Fluorophenyl: and chlorophenyl groups are common in various pharmaceutical compounds, contributing to their biological activity
Uniqueness
The unique combination of functional groups and the specific arrangement of atoms in Ethyl 1-(4-chlorophenyl)-5-{N-(4-fluorophenyl)carbonylamido}-1H-imidazole-4-carboxylate gives it distinct properties, making it a valuable compound for research and development in multiple fields .
特性
分子式 |
C26H18ClF2N3O4 |
|---|---|
分子量 |
509.9 g/mol |
IUPAC名 |
(3aR,6aS)-5-(3-chloro-4-fluorophenyl)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C26H18ClF2N3O4/c27-17-11-14(4-7-18(17)29)32-23(34)21-20(9-12-1-5-15(33)6-2-12)31-26(22(21)24(32)35)16-10-13(28)3-8-19(16)30-25(26)36/h1-8,10-11,20-22,31,33H,9H2,(H,30,36)/t20?,21-,22+,26?/m1/s1 |
InChIキー |
ZGGQPJGOFVZUNC-YPHDTHBOSA-N |
異性体SMILES |
C1=CC(=CC=C1CC2[C@@H]3[C@@H](C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)C5(N2)C6=C(C=CC(=C6)F)NC5=O)O |
正規SMILES |
C1=CC(=CC=C1CC2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)C5(N2)C6=C(C=CC(=C6)F)NC5=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)-](/img/structure/B12634666.png)

![1-[5-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one](/img/structure/B12634681.png)

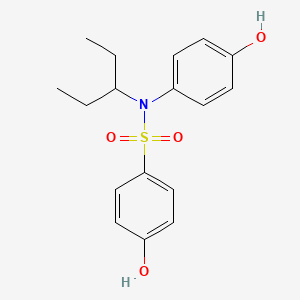
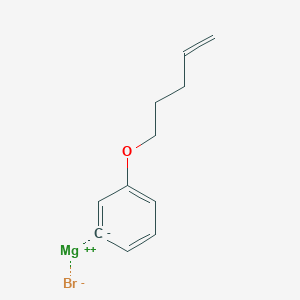
![2-{4-[4-(4-Methylpiperazin-1-yl)butyl]phenyl}-1H-benzimidazole](/img/structure/B12634698.png)

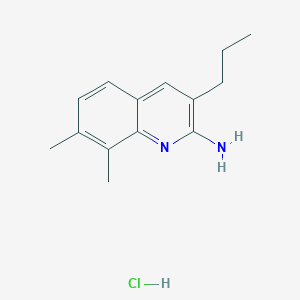
![N-(4-chlorophenyl)-2-[1-(3,4-dimethoxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B12634712.png)
![b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile,(2Z)-2-butenedioate)](/img/structure/B12634720.png)
![2-amino-3-hydroxy-N-[2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl]propanamide](/img/structure/B12634725.png)
